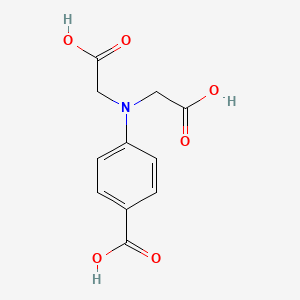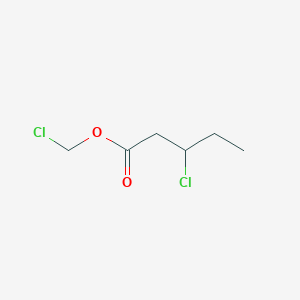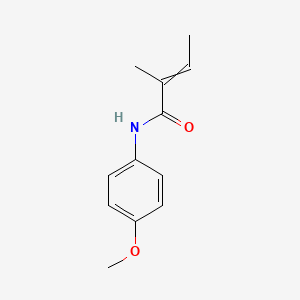
4-(bis(carboxymethyl)amino)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(carboxymethyl)amino]benzoic acid is an organic compound with the molecular formula C11H11NO6 It is a derivative of benzoic acid, featuring a bis(carboxymethyl)amino group attached to the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(carboxymethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a suitable solvent like water or ethanol.
Industrial Production Methods
In an industrial setting, the production of 4-[bis(carboxymethyl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[bis(carboxymethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-[bis(carboxymethyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-[bis(carboxymethyl)amino]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-[bis(carboxymethyl)amino]benzoic acid, with similar structural features but different functional groups.
Benzoic acid: The parent compound, lacking the bis(carboxymethyl)amino group.
4-hydroxybenzoic acid: Another derivative of benzoic acid, featuring a hydroxyl group at the para position.
Uniqueness
4-[bis(carboxymethyl)amino]benzoic acid is unique due to the presence of the bis(carboxymethyl)amino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
86364-45-6 |
|---|---|
Formule moléculaire |
C11H11NO6 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
4-[bis(carboxymethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H11NO6/c13-9(14)5-12(6-10(15)16)8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,14)(H,15,16)(H,17,18) |
Clé InChI |
ASLSBECRIAGZBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)

![7-Chloro-2-methyl-6-[(oxan-2-yl)oxy]hept-1-en-3-ol](/img/structure/B14423847.png)

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)



![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)

